(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
The compound “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . For instance, the 1H-NMR spectrum would show peaks corresponding to the aromatic protons, the CH of the thiazole ring, the –CONH group, and the CH2 groups . The 13C-NMR spectrum would show peaks for the carbon atoms in the aromatic nucleus and the thiazole ring, as well as the carbonyl carbon of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains. For example, the presence of the amide group (–CONH) would suggest that this compound can form hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially playing a role in the prevention of diseases like cancer and heart disease.
Analgesic Properties
Thiazole compounds have also been associated with analgesic (pain-relieving) effects . This suggests potential applications in the development of new pain management drugs.
Anti-inflammatory Effects
Research has shown that thiazole derivatives can exhibit anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial and Antifungal Applications
Thiazole compounds have demonstrated antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Properties
Thiazole derivatives have been found to exhibit antiviral properties . This could potentially lead to the development of new antiviral drugs, which are particularly important in the context of emerging viral diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapy drugs .
Neuroprotective Effects
Thiazole compounds have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Use in Material Synthesis
The compound “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone” has been described as a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug development and material synthesis.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of effects . For example, some thiazole derivatives have been shown to inhibit DNA gyrase, leading to disruption of microbial cells .
Biochemical Pathways
For example, some thiazole derivatives have been shown to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been shown to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-15-7-6-13(12-16(15)27-2)19(25)23-8-10-24(11-9-23)20-22-18-14(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRUJWVHFQNKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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